2-Amino-3-(dimethyl-1,3-thiazol-2-YL)propanamide
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Overview
Description
2-Amino-3-(dimethyl-1,3-thiazol-2-YL)propanamide is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. These compounds are known for their diverse biological activities and are found in various natural products and synthetic drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(dimethyl-1,3-thiazol-2-YL)propanamide typically involves the reaction of appropriate thiazole derivatives with amines. One common method includes the condensation of 2-aminothiazole with dimethylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the continuous feeding of reactants and solvents, maintaining precise temperature and pressure conditions, and employing catalysts to enhance the reaction rate. The final product is purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(dimethyl-1,3-thiazol-2-YL)propanamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Alkylated or acylated thiazole derivatives
Scientific Research Applications
2-Amino-3-(dimethyl-1,3-thiazol-2-YL)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes, pigments, and rubber vulcanization agents.
Mechanism of Action
The mechanism of action of 2-Amino-3-(dimethyl-1,3-thiazol-2-YL)propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, and interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A simpler analog with similar biological activities.
Dimethylthiazole: Another derivative with comparable chemical properties.
Uniqueness
2-Amino-3-(dimethyl-1,3-thiazol-2-YL)propanamide stands out due to its unique combination of the thiazole ring and the dimethylamino group, which enhances its biological activity and chemical reactivity .
Properties
Molecular Formula |
C8H13N3OS |
---|---|
Molecular Weight |
199.28 g/mol |
IUPAC Name |
2-amino-3-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C8H13N3OS/c1-4-5(2)13-7(11-4)3-6(9)8(10)12/h6H,3,9H2,1-2H3,(H2,10,12) |
InChI Key |
OISJMIGTDVBRLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)CC(C(=O)N)N)C |
Origin of Product |
United States |
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